molecular formula C23H20ClFN4S B3656575 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B3656575
M. Wt: 438.9 g/mol
InChI Key: RXPYBXFEFCZKCR-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group and a 4-(4-fluorobenzyl)piperazin-1-yl group. The presence of these substituents imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-(4-fluorobenzyl)piperazin-1-yl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the aromatic rings. Common reagents include sodium methoxide and potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Scientific Research Applications

5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

    5-(2-Chlorophenyl)-N-phenyl-2-furamide: This compound has a similar chlorophenyl group but differs in its core structure and substituents.

    5-(2-Chlorophenyl)-N-(2,4-dichlorophenyl)-2-furamide: Another related compound with additional chlorine substituents, leading to different chemical and biological properties.

    5-(2-Chlorophenyl)-N-cyclohexyl-2-furamide: This compound features a cyclohexyl group instead of the piperazinyl group, resulting in distinct characteristics.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4S/c24-18-5-3-17(4-6-18)20-14-30-23-21(20)22(26-15-27-23)29-11-9-28(10-12-29)13-16-1-7-19(25)8-2-16/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPYBXFEFCZKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
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5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
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5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
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5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Reactant of Route 6
5-(4-Chlorophenyl)-4-[4-(4-fluorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

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